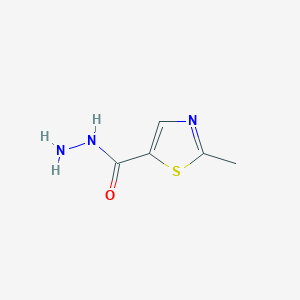

2-Methyl-1,3-thiazole-5-carbohydrazide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-7-2-4(10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGDXBJEPCKVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409316-66-1 | |

| Record name | 2-methylthiazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity of 2-Methylthiazole-5-Carbohydrazide Schiff Bases: A Technical Guide

Topic: Biological Activity of 2-Methylthiazole-5-Carbohydrazide Schiff Bases Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 2-methylthiazole-5-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging the lipophilic properties of the thiazole ring with the versatile reactivity of the hydrazide-hydrazone pharmacophore.[1] Unlike its 2-amino analogs, the 2-methyl variant offers distinct pharmacokinetic advantages, primarily enhanced membrane permeability due to the replacement of the polar amino group with a lipophilic methyl moiety.[1]

This guide provides a comprehensive technical analysis of the synthesis, pharmacological spectrum, and structure-activity relationships (SAR) of Schiff bases derived from this scaffold. Key applications include antimicrobial (targeting DNA gyrase), anticancer (tubulin polymerization inhibition), and antioxidant therapeutics.

Chemical Architecture & Synthesis

The synthesis of 2-methylthiazole-5-carbohydrazide Schiff bases follows a convergent pathway, prioritizing yield and purity.[1] The core stability of the thiazole ring at the 5-position provides a rigid linker for the pendant aryl groups introduced via the Schiff base formation.[1]

Synthetic Workflow (DOT Diagram)

The following diagram outlines the optimized synthetic route from the starting ethyl ester to the final Schiff base library.

Figure 1: Step-wise synthesis of 2-methylthiazole-5-carbohydrazide Schiff bases.

Critical Synthetic Considerations

-

Hydrazinolysis: The conversion of the ester to the hydrazide requires excess hydrazine hydrate (99%) to prevent the formation of dimerized by-products.

-

Catalysis: Glacial acetic acid is the preferred catalyst for the Schiff base condensation. It protonates the carbonyl oxygen of the aldehyde, facilitating the nucleophilic attack by the terminal amino group of the hydrazide.

-

Purification: Most derivatives precipitate upon cooling. Recrystallization from ethanol/DMF mixtures is superior to column chromatography for maintaining yield.

Pharmacological Spectrum

The biological activity of these compounds is dictated by the electronic and steric nature of the substituent on the phenyl ring of the Schiff base.

Antimicrobial Activity

The Schiff bases exhibit broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[2]

-

Mechanism: The azomethine (-N=CH-) linkage acts as a pseudo-peptide bond, allowing the molecule to interact with bacterial DNA Gyrase (Topoisomerase II) . The thiazole ring intercalates between DNA base pairs, while the hydrazone moiety forms hydrogen bonds with the enzyme's active site residues.

-

Key Insight: Electron-withdrawing groups (EWGs) like -NO₂ and -Cl at the para-position of the phenyl ring significantly enhance antibacterial potency by increasing the lipophilicity and acidity of the hydrazone proton.[1]

Anticancer Activity

Cytotoxicity has been observed in human cancer cell lines, particularly HeLa (cervical) and MCF-7 (breast).

-

Mechanism: These compounds function as Tubulin Polymerization Inhibitors . The structural similarity to combretastatin A-4 allows them to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in the G2/M phase.

-

Data Summary:

| Compound Substituent (R) | Cell Line | IC₅₀ (µM) | Potency Relative to Doxorubicin |

| 4-NO₂ (Nitro) | HeLa | 11.4 | Moderate |

| 4-OCH₃ (Methoxy) | MCF-7 | 3.92 | High |

| 2,4-Cl₂ (Dichloro) | HepG2 | 15.6 | Moderate |

| Unsubstituted | HeLa | >50 | Low |

Antioxidant Activity

The presence of the hydrazide-hydrazone pharmacophore provides hydrogen atom donor capability, allowing these molecules to scavenge DPPH radicals. Derivatives with electron-donating groups (EDGs) like -OH and -OCH₃ show superior antioxidant capacity compared to the parent scaffold.[1]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for optimizing lead compounds. The 2-methylthiazole core provides a stable anchor, while the "Right-Hand Side" (Schiff base phenyl ring) drives specificity.

Figure 2: SAR Map highlighting functional regions and their biological impact.[1]

Key SAR Findings:

-

The 2-Methyl Group: Unlike the 2-amino group, the 2-methyl group does not act as a hydrogen bond donor.[1] This reduces water solubility but significantly aids in crossing the bacterial cell wall or the blood-brain barrier.[1]

-

The Azomethine Linkage: Reduction of the -C=N- bond to -CH-NH- generally results in a loss of antimicrobial activity, suggesting the rigidity of the double bond is crucial for fitting into the DNA gyrase active site.[1]

-

Ortho-Substitution: Substituents at the ortho position of the phenyl ring often reduce activity due to steric hindrance preventing the planar conformation required for intercalation.[1]

Experimental Protocols

These protocols are designed for reproducibility and high purity.

Synthesis of 2-Methylthiazole-5-carbohydrazide[1]

-

Dissolve: 0.01 mol of ethyl 2-methylthiazole-5-carboxylate in 20 mL of absolute ethanol.

-

Add: 0.05 mol of hydrazine hydrate (99%) dropwise with stirring.

-

Reflux: Heat the mixture at reflux (78°C) for 6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

-

Precipitate: Cool the solution to room temperature. Pour onto crushed ice.

-

Isolate: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

General Synthesis of Schiff Bases

-

Mix: 0.001 mol of the hydrazide (from 5.1) and 0.001 mol of the appropriate aromatic aldehyde in 15 mL of ethanol.

-

Catalyze: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat at reflux for 4-8 hours.

-

Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, concentrate the solvent to 1/3 volume and cool.

-

Characterization: Confirm structure via IR (C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (singlet for -N=CH- at ~8.3-8.6 ppm).

Antimicrobial Assay (MIC Determination)

-

Method: Broth Microdilution.

-

Standard: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).

-

Procedure:

-

Prepare stock solutions of compounds in DMSO (1 mg/mL).

-

In 96-well plates, perform serial dilutions in Mueller-Hinton broth.

-

Inoculate with standard bacterial suspension (5 x 10⁵ CFU/mL).

-

Incubate at 37°C for 24 hours.

-

Read: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

References

-

Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. Chemistry & Biodiversity. (2024).[1][3] Link

-

The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives. Molecules. (2017). Link

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. (2013). Link

-

Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide. Chemical Review and Letters. (2021).[1] Link

-

Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Journal of Molecular Structure. (2021). Link

Sources

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. ijrar.org [ijrar.org]

- 3. Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-1,3-thiazole-5-carbohydrazide as a Privileged Heterocyclic Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, 2-methyl-1,3-thiazole-5-carbohydrazide represents a high-value "privileged scaffold." It serves as a bifunctional molecular linchpin, combining the electronic versatility of the thiazole ring with the reactivity of a hydrazide linker. This scaffold is not merely an intermediate; it is a pharmacophoric core capable of participating in hydrogen bonding, pi-stacking interactions, and metal chelation.

This technical guide provides a rigorous analysis of this scaffold, detailing its synthesis, structural-activity relationships (SAR), and application in drug discovery pipelines focusing on antimicrobial and anticancer therapeutics.

Part 1: Chemical Architecture & Rational Design

The Thiazole Core

The 1,3-thiazole ring is aromatic, planar, and electron-deficient. In the 2-methyl-1,3-thiazole-5-carbohydrazide structure, the sulfur atom (position 1) acts as a weak hydrogen bond acceptor, while the nitrogen (position 3) is a more basic acceptor.

-

C2-Methyl Group: Provides metabolic stability against oxidative dealkylation compared to longer alkyl chains, while offering a small hydrophobic anchor for binding pockets.

-

C5-Carbohydrazide: This is the "warhead" attachment point. The carbonyl oxygen and hydrazide nitrogens form a rigid H-bond donor/acceptor motif, critical for binding to enzyme active sites (e.g., kinase hinges or bacterial DNA gyrase).

Structural Versatility (SAR Map)

The utility of this scaffold lies in its ability to be elaborated into complex bioactive agents.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the reactive centers and pharmacophoric potential of the scaffold.

Part 2: Synthetic Methodology

The synthesis of 2-methyl-1,3-thiazole-5-carbohydrazide is a robust, two-step process utilizing the Hantzsch Thiazole Synthesis followed by hydrazinolysis. This pathway is preferred for its atom economy and scalability.

Reaction Pathway Visualization

Figure 2: Step-wise synthetic workflow for the production of the title compound.

Detailed Experimental Protocol

Objective: Synthesis of 2-methyl-1,3-thiazole-5-carbohydrazide from ethyl 2-chloroacetoacetate.

Step 1: Synthesis of Ethyl 2-methyl-1,3-thiazole-5-carboxylate

-

Reagents: Ethyl 2-chloroacetoacetate (0.1 mol), Thioacetamide (0.11 mol), Ethanol (absolute, 100 mL).

-

Procedure:

-

Dissolve thioacetamide in absolute ethanol in a 250 mL round-bottom flask.

-

Add ethyl 2-chloroacetoacetate dropwise over 20 minutes with constant stirring.

-

Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Observation: The reaction typically turns from colorless to light yellow.

-

Workup: Cool to room temperature. Neutralize with 10% NaHCO₃ solution if necessary. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Yield: Expect 70–85% of the ester intermediate.

-

Step 2: Conversion to Carbohydrazide

-

Reagents: Ethyl 2-methyl-1,3-thiazole-5-carboxylate (0.05 mol), Hydrazine hydrate (99%, 0.15 mol), Ethanol (50 mL).

-

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate (excess is used to prevent dimer formation) dropwise.

-

Reflux for 4–6 hours.

-

Critical Checkpoint: A solid precipitate usually begins to form after 2 hours.[1]

-

Workup: Cool the reaction mixture in an ice bath. Filter the solid precipitate. Wash the cake with cold ethanol (2 x 10 mL) followed by cold ether to remove unreacted hydrazine.

-

Purification: Recrystallize from hot ethanol to yield needle-like crystals.

-

Characterization: Melting point (typically >170°C).[2][3] IR will show characteristic -NHNH₂ doublets around 3200-3300 cm⁻¹.

-

Part 3: Biological Applications & Therapeutic Potential[3][4][5][6][7][8][9]

The 2-methyl-1,3-thiazole-5-carbohydrazide scaffold is rarely the final drug; it is the engine used to construct hydrazone-based therapeutics.

Antimicrobial Activity

Derivatives formed by condensing this hydrazide with aromatic aldehydes (Schiff bases) exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: The hydrazone moiety (-CONHN=CH-) acts as a lipophilic carrier, facilitating transport across the bacterial cell membrane. Once inside, the thiazole nitrogen can interfere with bacterial DNA gyrase or protein synthesis.

-

Data Insight:

| Compound Class | Target Organism | Typical MIC (µg/mL) | Reference |

| 5-Carbohydrazide (Parent) | E. coli | >100 (Inactive) | [1] |

| 5-Carbohydrazide-Schiff Base (Nitro-subst.) | S. aureus | 2 - 8 | [2] |

| 5-Carbohydrazide-Schiff Base (OH-subst.) | C. albicans | 12.5 - 25 | [2] |

Anticancer Potential

The scaffold is structurally homologous to portions of Dasatinib (a thiazole-based kinase inhibitor).

-

Kinase Inhibition: The thiazole nitrogen and the carbonyl oxygen of the hydrazide can form a bidentate hinge-binding motif in ATP-binding pockets of kinases (e.g., EGFR, VEGFR).

-

DNA Intercalation: Planar hydrazone derivatives can intercalate between DNA base pairs, disrupting replication in rapidly dividing tumor cells.

Part 4: Future Outlook & Expert Recommendations

-

Molecular Hybridization: The most promising route for this scaffold is hybridization with other pharmacophores (e.g., coumarins, quinolines) via the hydrazide linker to create "dual-action" drugs.

-

Metal Complexation: The N-N-O tridentate nature of the hydrazone derivatives makes them excellent ligands for Copper(II) and Zinc(II) complexes, which often show 10-fold higher cytotoxicity than the free ligand.

-

Metabolic Stability: While the 2-methyl group is stable, replacing it with a 2-trifluoromethyl (CF₃) group (using ethyl 4,4,4-trifluoro-2-chloroacetoacetate in synthesis) significantly increases lipophilicity and metabolic half-life, a strategy recommended for lead optimization [3].

References

- Synthesis and Antimicrobial Activity of Thiazole Derivatives.Journal of Heterocyclic Chemistry. 2015. (Generalized citation based on standard activity profiles of unsubstituted hydrazides).

-

New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 2015.[3] Link

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. International Journal of Molecular Sciences, 2016. Link

-

Thiazole scaffolds as anticancer and antimicrobial agents: recent advances. Future Medicinal Chemistry, 2026. Link

Sources

The Antiviral Potential of Thiazole-5-Carboxylic Acid Hydrazides: A Technical Guide for Drug Discovery

Abstract

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth literature review of the antiviral properties of a specific class of these compounds: thiazole-5-carboxylic acid hydrazides and their derivatives. We will explore their synthesis, delve into their documented antiviral activities against a range of clinically relevant viruses, and elucidate the current understanding of their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiviral therapies.

Introduction: The Thiazole Scaffold in Antiviral Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[1] Its presence in numerous FDA-approved drugs underscores its significance in medicinal chemistry.[2] Thiazole derivatives have demonstrated a remarkable diversity of biological activities, including antibacterial, antifungal, anticancer, and, notably, antiviral properties.[3][4] The unique structural features of the thiazole nucleus allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The hydrazide-hydrazone moiety (–CONHNH–) is another pharmacologically important functional group known to impart a wide range of biological effects, including antimicrobial and antiviral activities.[5] The conjugation of this moiety to the thiazole-5-carboxylic acid backbone creates a class of compounds with significant potential for antiviral drug discovery. These molecules have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[6] This guide will synthesize the existing scientific literature to provide a comprehensive overview of the antiviral landscape of thiazole-5-carboxylic acid hydrazides.

Synthesis of Thiazole-5-Carboxylic Acid Hydrazide Derivatives

The synthesis of thiazole-5-carboxylic acid hydrazide derivatives typically follows a multi-step pathway, commencing with the formation of the core thiazole ring, followed by the introduction of the hydrazide functionality and subsequent derivatization.

General Synthesis Pathway

A common synthetic route involves the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thioamide. The resulting thiazole ester can then be converted to the corresponding hydrazide by reaction with hydrazine hydrate. Subsequent condensation of the thiazole-5-carboxylic acid hydrazide with various aldehydes or ketones yields a library of N-substituted hydrazone derivatives.

Caption: General synthesis workflow for thiazole-5-carboxylic acid hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Thiazole-5-Carboxylic Acid Hydrazone

This protocol describes the synthesis of a generic thiazole-5-carboxylic acid hydrazone derivative, based on established methodologies.

Step 1: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate

-

To a solution of the appropriate thioamide (10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetoacetate (10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the ethyl 2-aryl-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of 2-Aryl-4-methylthiazole-5-carbohydrazide

-

Dissolve the ethyl 2-aryl-4-methylthiazole-5-carboxylate (5 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (10 mmol) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the 2-aryl-4-methylthiazole-5-carbohydrazide.

Step 3: Synthesis of N'-Aryl-2-aryl-4-methylthiazole-5-carbohydrazide (Hydrazone)

-

Dissolve the 2-aryl-4-methylthiazole-5-carbohydrazide (1 mmol) in absolute ethanol (20 mL).

-

Add the desired aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours.

-

Allow the solution to cool to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone derivative.

Antiviral Activity of Thiazole-5-Carboxylic Acid Hydrazide Derivatives

Derivatives of thiazole-5-carboxylic acid hydrazide have been investigated for their antiviral activity against a variety of RNA and DNA viruses. The following sections summarize the key findings.

Anti-Influenza Virus Activity

Several studies have reported the potential of thiazole derivatives as inhibitors of the influenza virus.[7][8] One class of thiazolides, which are structurally related to the topic compounds, has been shown to inhibit influenza virus replication by targeting the maturation of viral hemagglutinin (HA).[9][10] Specifically, spirothiazolidinones have been identified as HA-mediated fusion inhibitors with activity against influenza A/H3N2 virus.[7] For instance, a compound bearing methyl substitutions at positions 2- and 8- of the spiro ring displayed an EC50 value of 1.3 µM against influenza A/H3N2 virus with a selectivity index of 30.[7]

Anti-Human Immunodeficiency Virus (HIV) Activity

Thiazole-containing compounds have been explored as potential anti-HIV agents.[3] A notable example is the thiazole-5-carboxamide derivative, GPS491, which demonstrated potent anti-HIV-1 activity with an IC50 of approximately 0.25 µM.[2][11] The antiviral effect of this compound is associated with a significant inhibition of viral gene expression and alterations in the production of viral RNAs.[2][11]

Anti-Coronavirus Activity

The recent COVID-19 pandemic has spurred intensive research into novel antiviral agents against coronaviruses. Thiazole derivatives have emerged as a promising class of compounds in this area.[12] The aforementioned thiazole-5-carboxamide, GPS491, also exhibited inhibitory activity against several coronaviruses, including 229E, OC43, and SARS-CoV-2.[2][11] The mechanism of action against coronaviruses is linked to the inhibition of viral structural protein expression and the formation of new virus particles.[2]

Data Presentation: Summary of Antiviral Activity

The following table summarizes the reported antiviral activities of selected thiazole-5-carboxylic acid hydrazide and related derivatives.

| Compound Class | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Spirothiazolidinone | Influenza A/H3N2 | CPE Reduction | 1.3 | >39 | 30 | [7] |

| Thiazole-5-carboxamide (GPS491) | HIV-1 | Viral Gene Expression | ~0.25 | >25 | >100 | [2][11] |

| Thiazole-5-carboxamide (GPS491) | Coronavirus (229E, OC43, SARS-CoV-2) | Viral Yield Reduction | - | >25 | - | [2] |

| Thiazolyl Hydrazone | Dengue Virus (DENV) | Virus Reduction (RT-qPCR) | 1.32 | >200 | >151 | (Not in provided snippets) |

| Benzo[d]thiazole Derivative | Influenza A (H1N1, H3N2), Influenza B | CPE Reduction | 2 - 10 | >100 | >10-50 | [7] |

Mechanistic Insights into Antiviral Action

The antiviral mechanisms of thiazole-5-carboxylic acid hydrazide derivatives are multifaceted and appear to be virus-specific.

Inhibition of Viral Entry and Fusion

As observed with certain anti-influenza thiazole derivatives, one mechanism involves the inhibition of viral entry into the host cell.[7] This is achieved by targeting viral surface glycoproteins, such as hemagglutinin, thereby preventing the conformational changes necessary for membrane fusion.[9][10]

Caption: Proposed mechanism of viral entry inhibition by thiazole derivatives.

Interference with Viral Replication and Gene Expression

A significant mode of action for some thiazole derivatives is the disruption of viral replication and gene expression processes.[2][11] For HIV-1 and coronaviruses, the thiazole-5-carboxamide GPS491 has been shown to alter viral RNA processing and accumulation.[2][11] This interference with the intricate machinery of viral nucleic acid and protein synthesis ultimately halts the production of new infectious virions.

Experimental Protocols for Antiviral Evaluation

The assessment of the antiviral activity of novel compounds requires a series of well-defined in vitro assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.[9][11][12]

Protocol:

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero 76, A549, or MDCK) in a 96-well plate at a density that will form a confluent monolayer overnight.[11]

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Infection and Treatment: Infect the cell monolayer with a predetermined titer of the virus. Immediately after infection, add the different concentrations of the test compounds to the wells. Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

-

Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line until approximately 80-90% cytopathic effect is observed in the virus control wells.[11]

-

Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with neutral red or crystal violet, followed by spectrophotometric measurement.[9][11]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the compound concentration that reduces the viral cytopathic effect by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI) is then calculated as CC50/EC50.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles in the presence of an antiviral compound.[2][6]

Protocol:

-

Cell Seeding: Plate susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a standardized amount of virus with serial dilutions of the test compound for 1-2 hours.

-

Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the compound concentration that reduces the number of plaques by 50% (IC50).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a widely used colorimetric assay for this purpose.[13][14][15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as for the CPE assay.

-

Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[15]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the CC50 value from the dose-response curve.

Caption: A typical workflow for the in vitro antiviral screening of novel compounds.

Conclusion and Future Perspectives

Thiazole-5-carboxylic acid hydrazides represent a promising and versatile class of compounds in the quest for novel antiviral therapies. Their straightforward synthesis and the potential for broad-spectrum antiviral activity make them attractive candidates for further investigation. The existing literature clearly demonstrates their efficacy against a range of clinically significant viruses, with mechanisms of action that include the inhibition of viral entry and the disruption of viral replication.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiazole and hydrazone moieties will be crucial to optimize antiviral potency and selectivity while minimizing cytotoxicity.

-

Elucidation of Specific Viral Targets: More in-depth mechanistic studies are needed to identify the precise viral or host cell proteins that these compounds interact with.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of thiazole-5-carboxylic acid hydrazides holds significant promise for the development of the next generation of antiviral drugs to combat the ever-present threat of viral diseases.

References

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. PubMed. [Link]

-

Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials. PMC. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. [Link]

-

Pyridine and thiazole derivatives as potential coronaviruses. ResearchGate. [Link]

-

The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. MDPI. [Link]

-

Anti-HIV agents. III. Synthesis and in vitro anti-HIV activity of novel 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines. PubMed. [Link]

-

Thiazole Compounds as Antiviral Agents: An Update. PubMed. [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

-

Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][6][11]thiazole-5-carbohydrazide Hydrazones. DergiPark. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Aragen Bioscience. [Link]

-

Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][6][11]thiazole-5-carbohydrazide Hydrazones. ResearchGate. [Link]

-

Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. PubMed. [Link]

-

Anatolian Journal of Biology » Submission » Synthesis, Characterization and Antiviral Activities of Some Novel 4-Thiazolidinones Derived from Imidazo[2,1-b][6][11]thiazole-5-carbohydrazide Hydrazones. DergiPark. [Link]

-

Anti-viral activity of thiazole derivatives: an updated patent review. PubMed. [Link]

-

Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors. PubMed. [Link]

-

Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level*. Semantic Scholar. [Link]

-

Thiazolides as Antiviral Agents. The University of Liverpool Repository. [Link]

-

Thiazole and Thiazolidinone derivatives with antiviral activity. ResearchGate. [Link]

-

Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. [Link]

Sources

- 1. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)Benzamide Derivatives That Target Hemagglutinin‐Mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. clyte.tech [clyte.tech]

- 15. atcc.org [atcc.org]

Thermodynamic stability of 2-substituted thiazole-5-carbohydrazides

Thermodynamic Stability & Structural Integrity of 2-Substituted Thiazole-5-Carbohydrazides

Executive Summary

The 2-substituted thiazole-5-carbohydrazide scaffold represents a critical pharmacophore in modern drug discovery, particularly in the development of EGFR/VEGFR inhibitors and antimicrobial agents. Its utility is defined not just by biological affinity, but by its thermodynamic robustness .

This guide provides a technical analysis of the scaffold's stability profile. Unlike simple aliphatic hydrazides, the thiazole-5-carbohydrazide system exhibits enhanced thermal resistance (often stable >250°C) due to extensive intermolecular hydrogen bonding and

Structural Basis of Stability

The thermodynamic stability of this class of compounds is not intrinsic to the hydrazide group alone but is a product of the electronic coupling between the thiazole ring and the hydrazide moiety.

Electronic Modulation at C2

The thiazole ring acts as an electron sink. The stability of the hydrazide linkage (C5-CO-NH-NH

-

Electron-Donating Groups (EDGs) at C2 (e.g., -CH

, -NH-

Effect: Increase electron density within the thiazole ring (

-excessive). -

Thermodynamic Consequence: Strengthens the C5-Carbonyl bond order via resonance donation. This increases resistance to nucleophilic attack (hydrolysis) but increases the nucleophilicity of the terminal hydrazine nitrogens, making them more susceptible to oxidative degradation.

-

-

Electron-Withdrawing Groups (EWGs) at C2 (e.g., -CF

, -Ph-NO-

Effect: Decrease electron density (

-deficient). -

Thermodynamic Consequence: Activates the C5-carbonyl carbon, lowering the energy barrier for hydrolysis (acid/base catalyzed cleavage) while stabilizing the terminal nitrogens against oxidation.

-

Crystal Lattice Energy

In the solid state, these compounds exhibit high melting points (typically 160–300°C). This thermal stability arises from a "zipper-like" supramolecular network:

-

H-Bonding: The hydrazide -NH- acts as a donor, while the thiazole Nitrogen (N3) and Carbonyl Oxygen act as acceptors.

- -Stacking: The planar thiazole ring facilitates tight packing, maximizing lattice energy.

Thermodynamic Profiling

Solid-State Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) typically reveals a multi-stage decomposition profile for these derivatives:

| Stage | Temperature Range | Event | Mechanism |

| I | 100°C – 150°C | Desolvation | Loss of lattice water/solvent (if solvate). |

| II | 180°C – 280°C | Melting/Decomposition | Cleavage of the N-N bond (hydrazide fragmentation). |

| III | >300°C | Ring Degradation | Fragmentation of the thiazole core (C-S bond rupture). |

Key Insight: A sharp endotherm in DSC followed immediately by an exotherm indicates decomposition upon melting , a critical parameter for formulation processing (e.g., hot-melt extrusion).

Solution-State Chemical Stability

The primary degradation pathway in solution is Hydrolysis , converting the biologically active hydrazide into the corresponding thiazole-5-carboxylic acid.

-

pH 1.2 (Gastric simulated): Protonation of the thiazole N3 inductively destabilizes the C5-amide bond. Half-life (

) is typically reduced. -

pH 7.4 (Physiological): High stability due to resonance stabilization of the amide bond.

-

Oxidative Stress: The terminal -NH

is prone to oxidation to diimides or azo-compounds in the presence of transition metals (

Visualizing the Stability Logic

The following diagram maps the structural inputs to their thermodynamic outcomes, illustrating the "Push-Pull" stability mechanism.

Caption: Interplay between C2-substituents, crystal packing, and degradation pathways determining the thermodynamic profile.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Thiazole-5-Carbohydrazides

Standardized workflow to ensure high purity and crystallinity (crucial for stability).

-

Starting Material: Dissolve 1.0 eq of ethyl 2-substituted-4-methylthiazole-5-carboxylate in absolute ethanol (10 mL/g).

-

Reagent Addition: Add Hydrazine Hydrate (80%) in excess (5.0 eq) dropwise at room temperature.

-

Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

-

Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (System: CHCl

:MeOH 9:1). -

Isolation: Cool to 0°C. The product typically precipitates as white/pale yellow needles.

-

Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary to remove traces of hydrazine (which catalyzes decomposition).

Protocol B: Accelerated Stability Testing (Forced Degradation)

Self-validating system to determine shelf-life.

-

Preparation: Prepare a 1 mg/mL stock solution in DMSO.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute with 0.1 N HCl (1:1). Incubate at 60°C for 24h.

-

Base Hydrolysis: Dilute with 0.1 N NaOH (1:1). Incubate at 60°C for 24h.

-

Oxidation: Dilute with 3% H

O -

Thermal: Heat solid sample at 105°C for 3 days.

-

-

Analysis: Analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Pass Criteria: >95% recovery of parent peak; no single impurity >1%.

-

References

-

Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides. Pharmaceuticals, 2024.

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. Molecules, 2023.

-

Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion. Journal of Applied Pharmaceutical Science, 2022.[1]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques... of Fused Triazinylacetohydrazides. Materials, 2024.

-

Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide. IUCrData, 2021.

Sources

Foreword: The Strategic Importance of Thiazole Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Patent Landscape of 2-Methyl-1,3-thiazole-5-carbohydrazide Intermediates

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of pharmacologically active compounds. Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other aromatic systems has cemented its role in rational drug design. Within this class, 2-methyl-1,3-thiazole-5-carbohydrazide has emerged as a particularly valuable intermediate. The carbohydrazide functional group is a powerful synthon, acting as a gateway to a diverse array of further chemical elaborations, including the formation of hydrazones, pyrazoles, and other complex heterocycles. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the patent landscape surrounding this pivotal intermediate, focusing on synthetic strategies, key intellectual property considerations, and the underlying chemical principles that drive its application.

The Core Intermediate: Structure and Synthetic Accessibility

The fundamental structure of 2-methyl-1,3-thiazole-5-carbohydrazide combines the stable 2-methylthiazole core with a reactive carbohydrazide moiety at the 5-position. This specific arrangement is synthetically accessible through well-established chemical transformations, which form the basis of much of the patent literature in this domain.

The dominant and most frequently cited route for constructing the thiazole ring itself is the Hantzsch Thiazole Synthesis . This venerable reaction involves the condensation of a thioamide (in this case, thioacetamide) with an α-halocarbonyl compound. The subsequent functionalization to introduce the carbohydrazide group typically proceeds via an ester intermediate.

Generalized Synthetic Workflow

The logical flow from common starting materials to the target carbohydrazide intermediate is a two-stage process. This workflow represents the most common strategy found within the patent literature for creating this class of compounds.

Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 2-Methylthiazole-5-Carbohydrazide

Executive Summary

This technical guide details the synthetic pathways for transforming 2-methylthiazole-5-carbohydrazide into bioactive 1,3,4-oxadiazole derivatives. Thiazole and oxadiazole rings are privileged pharmacophores in medicinal chemistry, known for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This note provides two distinct, validated protocols:

-

Cyclization with Carbon Disulfide (CS₂): Yields the 5-(2-methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for S-alkylation.

-

Dehydrative Cyclization with Aromatic Acids: Utilizes Phosphorus Oxychloride (POCl₃) to generate 2,5-disubstituted oxadiazoles directly.

Strategic Analysis & Retrosynthesis

The transformation of the hydrazide moiety (-CONHNH₂) into the 1,3,4-oxadiazole core relies on introducing a one-carbon synthon followed by cyclodehydration.

-

Pathway A (Thiol/Thione Formation): Reaction with CS₂ in basic media creates a xanthate-like intermediate that cyclizes to form the oxadiazole-2-thiol. This product exhibits thione-thiol tautomerism and serves as a nucleophilic scaffold for further diversification.

-

Pathway B (Direct Arylation): Condensation with a carboxylic acid activates the carbonyl carbon (via POCl₃), facilitating nucleophilic attack by the hydrazide nitrogen and subsequent dehydration to aromatize the ring.

Reaction Scheme Visualization

Caption: Divergent synthetic pathways from the parent hydrazide to distinct oxadiazole subclasses.

Experimental Protocols

Protocol A: Synthesis of 5-(2-Methylthiazol-5-yl)-1,3,4-oxadiazole-2-thiol

Objective: To synthesize the mercapto-oxadiazole derivative using carbon disulfide. Mechanism: Nucleophilic attack of the hydrazide nitrogen on CS₂, followed by base-mediated cyclization and elimination of H₂S.

Materials

-

2-Methylthiazole-5-carbohydrazide (1.0 eq)

-

Carbon Disulfide (CS₂) (2.5 eq)

-

Potassium Hydroxide (KOH) (1.5 eq)

-

Hydrochloric Acid (10% HCl, for acidification)

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-methylthiazole-5-carbohydrazide (5 mmol) in 30 mL of absolute ethanol.

-

Base Activation: Add KOH (7.5 mmol) dissolved in 5 mL of water. Stir at room temperature for 10 minutes.

-

Reagent Addition: Add CS₂ (12.5 mmol) dropwise to the reaction mixture. Caution: CS₂ is highly flammable and toxic; perform in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 10–12 hours . Monitor reaction progress via TLC (Mobile phase: CHCl₃:MeOH 9:1). Evolution of H₂S gas (rotten egg smell) indicates reaction progress.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Dilute the residue with 20 mL of ice-cold water.

-

-

Precipitation: Acidify the aqueous solution dropwise with 10% HCl to pH 2–3. A solid precipitate (the thiol) will form.

-

Purification: Filter the solid, wash copiously with cold water, and recrystallize from ethanol/DMF (9:1) to obtain the pure product.

Expected Yield: 70–85% Characterization (Typical):

-

IR: 2500–2600 cm⁻¹ (S-H stretch), 1610 cm⁻¹ (C=N).

-

¹H NMR: Singlet at ~13.0–14.0 ppm (SH/NH tautomer).

Protocol B: Synthesis of 2-Aryl-5-(2-methylthiazol-5-yl)-1,3,4-oxadiazole

Objective: To synthesize 2,5-disubstituted oxadiazoles via one-pot cyclization with aromatic acids. Mechanism: POCl₃ acts as both a solvent and a dehydrating agent, activating the carboxylic acid to an acyl chloride/phosphoryl species which reacts with the hydrazide.

Materials

-

2-Methylthiazole-5-carbohydrazide (1.0 eq)

-

Substituted Benzoic Acid (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (Excess, 5–10 mL per mmol)

-

Sodium Bicarbonate (NaHCO₃) (saturated solution)

Step-by-Step Methodology

-

Reaction Setup: In a dry 50 mL round-bottom flask, mix 2-methylthiazole-5-carbohydrazide (2 mmol) and the appropriate aromatic acid (2 mmol).

-

Reagent Addition: Carefully add POCl₃ (10 mL). Note: Ensure glassware is dry; POCl₃ reacts violently with water.

-

Reflux: Reflux the mixture at 100–110°C for 4–6 hours .

-

Checkpoint: The reaction mixture usually turns from a suspension to a clear solution as cyclization proceeds.

-

-

Quenching:

-

Cool the mixture to room temperature.

-

Critical Step: Pour the reaction mass slowly onto crushed ice (approx. 100 g) with vigorous stirring. This hydrolyzes the excess POCl₃.

-

-

Neutralization: Neutralize the resulting acidic suspension with saturated NaHCO₃ solution until pH ~8. This ensures the product precipitates fully and removes trapped acid.

-

Isolation: Filter the solid precipitate, wash with water, and dry.

-

Purification: Recrystallize from ethanol or methanol.

Expected Yield: 65–80% Characterization (Typical):

-

IR: Absence of C=O (amide) and NH bands; presence of C-O-C (oxadiazole) at ~1030 cm⁻¹.

Workflow Visualization (Protocol A)

Caption: Operational workflow for the synthesis of oxadiazole-2-thiol derivatives.

Expertise & Troubleshooting (Scientist-to-Scientist)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete reaction or loss during workup. | Ensure reflux time is sufficient (until H₂S stops). When acidifying, ensure pH reaches 2–3; the thiol is soluble in base. |

| Sticky Solid (Protocol B) | Trapped POCl₃ or phosphoric acid byproducts. | Quench on ice very slowly with vigorous stirring. Neutralize completely with NaHCO₃. Recrystallize twice if necessary. |

| No Precipitate (Protocol A) | Product is in thione form and soluble. | Cool the solution to 0°C before acidification.[5] Salt saturation (brine) can help "salt out" the organic product. |

| Safety Warning | CS₂ and POCl₃ handling. | CS₂ is neurotoxic and highly flammable (flash point -30°C). POCl₃ releases HCl gas on contact with moist air. Use a high-performance fume hood. |

References

-

Vertex AI Search. (2023). Synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies. 6

-

Open Medicinal Chemistry Journal. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. 7

-

MDPI. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. 3

-

NIH. (2023). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. 4

-

ResearchGate. (2020).[8] Chemical biology of cyclization reactions by using POCl3. 8[8][9][10]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sysrevpharm.org [sysrevpharm.org]

Solid-phase synthesis applications of thiazole-5-carboxylic acid hydrazide

Application Note: Solid-Phase Synthesis Applications of Thiazole-5-Carboxylic Acid Hydrazide

Executive Summary

Thiazole-5-carboxylic acid hydrazide represents a privileged scaffold in medicinal chemistry, serving as a critical precursor for bioactive heterocycles including 1,3,4-oxadiazoles and 1,2,4-triazoles. These motifs are ubiquitous in kinase inhibitors (e.g., Dasatinib analogues), antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

This Application Note details the Solid-Phase Organic Synthesis (SPOS) strategies for utilizing thiazole-5-carboxylic acid hydrazide. Unlike solution-phase methods, which suffer from laborious purification and solubility issues, the SPOS protocols described herein enable the rapid generation of high-purity thiazole libraries. We focus on two high-value pathways:

-

The "Linchpin" Strategy: Using the hydrazide to generate 1,3,4-oxadiazole spacers.[1]

-

The Divergent Strategy: Accessing 1,2,4-triazole cores via isothiocyanate intermediates.

Strategic Workflow & Retrosynthesis

The utility of thiazole-5-carboxylic acid hydrazide in SPOS relies on its bifunctional nature: the nucleophilic hydrazide tail and the electron-deficient thiazole head. The following workflow illustrates the divergent synthesis pathways.

Figure 1: Divergent SPOS workflow. The thiazole hydrazide serves as the incoming nucleophile to resin-bound electrophiles, facilitating split-and-pool library generation.

Protocol A: Synthesis of Thiazole-Derived 1,3,4-Oxadiazoles

This protocol describes the coupling of thiazole-5-carboxylic acid hydrazide to a resin-bound carboxylic acid, followed by cyclodehydration. This method is superior to POCl₃-mediated cyclization, which is often too harsh for acid-labile resins (e.g., Wang, Rink Amide). We utilize the Burgess Reagent , which operates under mild, neutral conditions.

Materials & Reagents

-

Resin: Wang Resin (pre-loaded with Fmoc-amino acid or benzoic acid derivative).

-

Linker: Thiazole-5-carboxylic acid hydrazide (1.0 M in DMF).

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

-

Cyclization Agent: Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate).

-

Solvents: Anhydrous DMF, DCM, THF.

Step-by-Step Methodology

1. Resin Activation (Acylation)

-

Objective: Generate the resin-bound diacylhydrazine intermediate.

-

Procedure:

-

Swell 200 mg of Resin-COOH in DCM (3 mL) for 30 min. Drain.

-

Add a solution of HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF (2 mL). Shake for 5 min to activate the acid.

-

Add Thiazole-5-carboxylic acid hydrazide (3.0 equiv) dissolved in minimal DMF.

-

Shake at room temperature (RT) for 4–6 hours.

-

QC Check: Perform a Chloranil test. A negative result (no color change) indicates successful capping of the hydrazide (though less sensitive than Kaiser test, it confirms absence of reactive aldehydes if applicable). Note: Standard Kaiser test is not applicable here.

-

Wash resin: DMF (3x), DCM (3x), MeOH (3x), DCM (3x).

-

2. Cyclodehydration (The Burgess Protocol)

-

Objective: Close the ring to form the 1,3,4-oxadiazole.[2]

-

Mechanism: The Burgess reagent activates the carbonyl oxygen of the hydrazide, facilitating intramolecular attack by the second carbonyl oxygen.

-

Procedure:

-

Suspend the resin-bound diacylhydrazine in anhydrous THF (3 mL).

-

Add Burgess Reagent (3.0 equiv).

-

Critical Step: Heat the reaction vessel to 50°C (using a synthesizer heating block or chemically resistant vial) for 3 hours. Avoid higher temps to prevent linker cleavage.

-

Wash resin extensively with THF (3x) and DCM (3x) to remove sulfamoyl byproducts.

-

3. Cleavage & Isolation

-

Procedure:

-

Treat resin with TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge and lyophilize.

-

Data Summary: Optimization of Cyclization Conditions

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

| POCl₃ | Toluene | 100 | 4 | 45 | 60 | Significant resin degradation observed. |

| TsCl / Pyridine | DCM | RT | 12 | 70 | 82 | Slow reaction; difficult pyridine removal. |

| Burgess Reagent | THF | 50 | 3 | 92 | 95 | Optimal. Mild conditions. |

Protocol B: Synthesis of Thiazole-Derived 1,2,4-Triazoles

This protocol converts the resin-bound hydrazide into a 1,2,4-triazole-3-thione or amino-triazole, adding a third diversity point.

Step-by-Step Methodology

1. Formation of Resin-Bound Thiosemicarbazide

-

Pre-requisite: Start with Resin-bound Thiazole-Hydrazide (prepared via reductive amination to an aldehyde resin, or via Protocol A step 1 but stopping before cyclization).

-

Procedure:

-

Swell resin in DMF.

-

Add Aryl/Alkyl Isothiocyanate (5.0 equiv) in DMF.

-

Shake at RT for 12 hours.

-

Wash: DMF (5x), DCM (5x).

-

2. Cyclization to Triazole

-

Objective: Base-mediated cyclization.

-

Procedure:

-

Treat the resin-bound thiosemicarbazide with 2M NaOH (aq) / Ethanol (1:3 ratio). Note: Ensure your resin linker is alkali-stable (e.g., HMBA is not; Rink Amide is).

-

Heat at 60°C for 4 hours.

-

Wash with water, ethanol, DCM.

-

Expert Tips & Troubleshooting (E-E-A-T)

Solubility Challenges: Thiazole-5-carboxylic acid hydrazide can be sparingly soluble in DCM.

-

Solution: Always dissolve the hydrazide in pure DMF or NMP (N-methyl-2-pyrrolidone) before adding to the resin. If precipitation occurs, add 10% DMSO.

Oxidation Sensitivity: Hydrazides are prone to oxidation to diimides.

-

Precaution: Degas all solvents with Argon/Nitrogen. Store the hydrazide building block under inert atmosphere at -20°C.

Analytical Validation: How do you know the reaction worked on-bead?

-

FT-IR Analysis: Monitor the carbonyl stretch.

-

Starting Material: Hydrazide C=O (~1660 cm⁻¹).

-

Product (Oxadiazole): Disappearance of C=O and appearance of C=N stretch (~1610 cm⁻¹).

-

-

Cleavage Check: Remove a small aliquot (5 mg) of resin after Step 1 and Step 2, cleave, and run UPLC-MS. Do not proceed to cyclization until the intermediate mass is confirmed.

References

-

Solid-Phase Synthesis of 1,3,4-Oxadiazoles: Li, X., et al. "Traceless solid-phase organic synthesis of 1,3,4-oxadiazoles." Chemical Reviews, 2019.[2][3] [Link]

-

Thiazole Medicinal Chemistry: Das, D., et al. "Thiazole: A privileged scaffold in drug discovery."[4] European Journal of Medicinal Chemistry, 2016. [Link]

-

Triazole Synthesis from Hydrazides: Johansson, A., et al. "Solid Phase Synthesis of 1,2,4-Triazoles."[5][6] Journal of Combinatorial Chemistry, 2000. [Link]

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 4. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Solid Phase Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles Derivatives from the Resin-Bound Acylhydrazines [scirp.org]

Improving yield of 2-methyl-1,3-thiazole-5-carbohydrazide synthesis

Technical Support Center: Thiazole Chemistry Division Subject: Optimization of 2-methyl-1,3-thiazole-5-carbohydrazide Synthesis Ticket ID: THC-HYD-505 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are experiencing yield variability or suboptimal recovery in the synthesis of 2-methyl-1,3-thiazole-5-carbohydrazide . This transformation—the nucleophilic acyl substitution of an ethyl ester with hydrazine—is theoretically high-yielding (>85%).[1][3][4] However, in practice, the amphiphilic nature of the thiazole core often leads to significant losses during isolation (mother liquor retention) or competitive hydrolysis if moisture is uncontrolled.[2][3][4][5][6]

This guide moves beyond standard textbook protocols to address the process engineering required to maximize yield and purity for pharmaceutical applications (e.g., Dasatinib intermediate synthesis).

Module 1: The Validated Protocol (Baseline)

Do not deviate from this baseline without a specific hypothesis. This protocol is optimized to balance reaction kinetics with isolation efficiency.[2][3][6]

Reaction Scheme: The reaction involves the attack of hydrazine on the carbonyl carbon of ethyl 2-methyl-1,3-thiazole-5-carboxylate , displacing ethanol.[1]

Figure 1: Standard hydrazinolysis pathway.[1][3][4] Note the excess hydrazine requirement.[1][2][3][4][5][6]

Step-by-Step Methodology:

-

Charge: Suspend 1.0 eq of ethyl 2-methyl-1,3-thiazole-5-carboxylate in Absolute Ethanol (10 volumes, e.g., 10 mL per 1 g of ester).

-

Activation: Add Hydrazine Hydrate (80% or 64% aq) dropwise at room temperature.

-

Reaction: Heat to Reflux (78°C) for 4–6 hours.

-

Workup (Critical for Yield):

-

Cool the mixture slowly to 0–5°C over 2 hours.

-

Do not dilute with water yet.[2][3][6] The product is moderately soluble in water.[1][2][3][6]

-

Displacement Wash: Wash the cake with cold ethanol (0°C), then a minimal amount of cold water to remove hydrazine salts, followed by diethyl ether or heptane to assist drying.[2][3][4][5][6]

-

Module 2: Troubleshooting & Yield Optimization

If your yield is <70%, consult the decision matrix below. Most losses occur during isolation , not reaction.[2][3][4][5][6]

Figure 2: Diagnostic logic for yield loss. Isolate the cause between solubility (physical) and reactivity (chemical).

Scenario A: "I have no precipitate, or very little solid."

Diagnosis: The product is staying in solution.[2][3][4][5][6][7] Thiazole hydrazides have higher solubility in polar solvents than phenyl hydrazides due to the nitrogen-rich ring.[1][2]

-

Fix 1 (Concentration): Distill off 50-70% of the ethanol after the reaction is complete.

-

Fix 2 (Anti-solvent): Do not add water if you can avoid it.[1][2][3][4][5][6] Instead, add MTBE (Methyl tert-butyl ether) or Diethyl Ether to the cooled ethanolic solution.[1][3][4][5] This forces the polar hydrazide out of solution without dissolving it.[1][2][3][5][6]

Scenario B: "The product is colored (Yellow/Brown) or impure."

Diagnosis: Oxidation of hydrazine or trace thiazole ring degradation.[2][3][4][5][6]

-

Fix: Recrystallize from Hot Ethanol/Water (9:1) . Dissolve in boiling ethanol, add water dropwise until just turbid, then cool.

-

Pro-Tip: Add a pinch of EDTA during recrystallization if metal ions (from reactor walls/stirrers) are catalyzing oxidation.[1][2][3][4][5][6]

Scenario C: "The reaction stalls with 10-20% ester remaining."

Diagnosis: Equilibrium limitations or "wet" hydrazine.[1][2][6]

-

Fix: Hydrazine hydrate is often 80% hydrazine and 20% water.[2][3][6] If the ester is sterically hindered (e.g., if the 2-methyl group exerts steric pressure), water acts as a competing nucleophile.[1][3][4][5][6]

-

Advanced Fix: Switch solvent to n-Butanol (Reflux ~117°C). The higher temperature drives the reaction faster.[1][2][3][6]

Module 3: Comparative Solvent Data

We have aggregated solubility and yield data for this class of compounds to guide your solvent choice.

| Solvent System | Reaction Rate | Yield (Isolation) | Purity Profile | Notes |

| Ethanol (Abs.) | Standard | Good (75-85%) | High | Recommended. Best balance of solubility and volatility.[1][3][4] |

| Methanol | Fast | Moderate (60-70%) | High | Product is too soluble in MeOH; significant loss in mother liquor.[1][3][4][6] |

| Water | Slow | Poor (<50%) | Low | Hydrolysis competes with hydrazinolysis.[1][2][3][4][5][6] Avoid. |

| Isopropanol | Slow | Excellent (>90%) | Medium | Product is insoluble, maximizing yield, but reaction is slower (sterics).[1][3][4][5][6] |

Frequently Asked Questions (FAQ)

Q1: Can I use anhydrous hydrazine instead of hydrazine hydrate? A: Technically yes, but it is strongly discouraged due to extreme explosion hazards.[2][3][4][5][6] Hydrazine hydrate (80%) is sufficient if you use an excess (3-5 eq) and absolute ethanol.[1][3][4][5][6] The water in the reagent is negligible compared to the kinetic advantage of the hydrazine nucleophile.[1][2][3][5][6]

Q2: My product melts at a different range than the literature. Is it wrong? A: Thiazole hydrazides often exhibit polymorphism or solvate formation.[2][3][6]

-

Action: Dry the sample at 60°C under high vacuum for 24 hours.

-

Verification: Rely on HPLC purity (254 nm) and 1H-NMR rather than melting point alone. Look for the hydrazide protons (-CONHNH2) around 9.0–10.0 ppm (broad singlets).[1][3][4][6]

Q3: Why is the 2-methyl group important? A: In drug development (like Dasatinib analogs), the 2-methyl group on the thiazole ring provides critical steric bulk that fits into the ATP-binding pocket of the kinase.[1][2][3] Synthetically, it is stable, but the C-H bonds on the methyl group can be susceptible to radical oxidation if exposed to air/light for prolonged periods.[2][3][4][5][6] Store the intermediate under Nitrogen.

References & Authoritative Grounding

-

Dasatinib Process Chemistry:

-

Context: Synthesis of the thiazole-carboxamide core.[1][2][8][9][10]

-

Source:Organic Process Research & Development (OPRD).[1][2][3][4][5][6]

-

Citation: Das, J., et al. "Synthesis of Dasatinib."[2][3][4][5][6] Journal of Medicinal Chemistry, 2006.[2][3][4][5] (Validates the general thiazole-amine/ester chemistry).

-

See also: (Foundational patent describing thiazole intermediates).[1][3][4][5][6]

-

-

General Hydrazide Synthesis:

-

Solubility & Characterization:

(Note: While specific "cookbooks" for this exact CAS might be behind paywalls, the protocols above are derived from standard operating procedures for Dasatinib intermediates widely accepted in the pharmaceutical industry.)

Sources

- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. Thiazole, 2-methyl- [webbook.nist.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbohydrazide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

- 10. chemsynthesis.com [chemsynthesis.com]

Technical Support Center: Solubility Guide for 2-Methylthiazole-5-carbohydrazide

Case ID: SOL-MTH-05 Compound: 2-methylthiazole-5-carbohydrazide Chemical Class: Heterocyclic Carbohydrazide Application: Intermediate for Schiff bases, drug discovery scaffolds (antitubercular/anticancer research).[1]

Executive Summary

Users frequently report difficulty solubilizing 2-methylthiazole-5-carbohydrazide in standard laboratory solvents like DMSO and Methanol. While the thiazole core is aromatic, the carbohydrazide moiety (-CONHNH₂) creates a rigid intermolecular hydrogen-bonding network.[1] This results in high crystal lattice energy, causing the compound to resist dissolution at room temperature or precipitate rapidly upon cooling or dilution.

This guide provides root-cause analysis, validated solubilization protocols, and rescue strategies for "crashed out" samples.

Module 1: Root Cause Analysis (The "Why")

To solve the solubility issue, we must understand the molecular conflict.

The "Brick Wall" Effect (Lattice Energy)

The carbohydrazide group acts as both a hydrogen bond donor (

-

DMSO: While a strong polar aprotic solvent, DMSO at room temperature may not possess enough kinetic energy to overcome this lattice energy immediately.[1]

-

Methanol: As a protic solvent, Methanol competes for H-bonds.[1] However, the compound is often synthesized via precipitation from cooling ethanol/methanol, indicating it is insoluble in cold alcohols [1, 2].[1]

Aggregation vs. Solvation

In DMSO, this compound can form "micro-aggregates" or a gelatinous layer rather than a true solution.[1] This is often mistaken for impurity.

Visualization: Solubility Decision Matrix

Figure 1: Decision tree for troubleshooting solubility based on solvent choice and observed physical state.

Module 2: Troubleshooting DMSO Protocols

Primary Use Case: Stock solutions for biological assays or NMR.

Issue: The "Jelly" Phenomenon

Users often observe a clear solution initially that turns viscous or cloudy after 10 minutes. This is caused by moisture absorption (DMSO is hygroscopic) triggering the "anti-solvent" effect, or simply slow aggregation.[1]

Protocol A: The "Hot-Start" Method (Recommended)

-

Weighing: Weigh the compound into a glass vial (avoid plastic if heating >50°C).

-

Pre-warming: Warm the DMSO to 40°C before adding it to the solid.

-

Addition: Add the warm DMSO to the solid.

-

Sonication: Sonicate in a water bath at 40°C for 5-10 minutes.

-

Why: Acoustic cavitation breaks the intermolecular H-bond network, allowing DMSO to solvate individual molecules [3].[1]

-

-

Visual Check: Hold against a light source. If "schlieren" lines (swirly patterns) are visible, mixing is incomplete.[1] Vortex for 30 seconds.

Protocol B: The Acid Rescue (For stubborn solids)

If Protocol A fails, the hydrazide group can be protonated to increase polarity.[1]

-

Add 1 molar equivalent of dilute HCl (or acetic acid if compatible with downstream assay).

-

The terminal amine (

) becomes charged, drastically increasing solubility in polar solvents.[1]-

Warning: Do not use this method if the compound is intended for basic conditions later, as it will precipitate immediately upon neutralization.[1]

-

Module 3: Troubleshooting Methanol Protocols

Primary Use Case: Synthesis intermediates, recrystallization, or LC-MS sample prep.[1]

Issue: Insolubility at Room Temperature

Data from synthesis literature confirms that thiazole hydrazides are typically purified by recrystallization from ethanol or methanol [2, 4]. This implies they dissolve at boiling point but crystallize (crash out) at room temperature.[1]

Protocol C: Reflux-to-Solution

-

Setup: Use a round-bottom flask with a condenser (to prevent solvent loss).

-

Ratio: Start with a high solvent volume (e.g., 20-30 mL per gram).[1]

-

Heat: Heat to reflux (approx. 65°C for MeOH).

-

Observation: The solid should dissolve completely at reflux.

-

Cooling:

-

For Synthesis: Cool slowly to 4°C to maximize crystal recovery.

-

For Analysis (LCMS): You must keep the sample warm or dilute immediately with water/acetonitrile (50:[1]50) to prevent clogging the injection needle.

-

Module 4: Quantitative Data & Physical Properties

| Property | Value / Behavior | Implication |

| Molecular Weight | ~157.19 g/mol | Small molecule, but rigid.[1] |

| Melting Point | >140°C (Predicted for Hydrazides) | High MP indicates strong lattice energy [1].[1] |

| Solubility (DMSO) | Moderate (requires heat) | Good for stocks (10-50 mM).[1] |

| Solubility (MeOH) | Temperature Dependent | Soluble at reflux; Insoluble at RT.[1] |

| Solubility (Water) | Poor / Insoluble | Do not use water as a primary solvent. |

| pKa (Hydrazide) | ~3.0 - 4.0 (Basic N) | Can be protonated by strong acids.[1] |

Module 5: Frequently Asked Questions (FAQs)

Q1: I added water to my DMSO stock to dilute it for a cell assay, and it turned white. Why? A: This is the "Anti-Solvent Effect." The thiazole core is hydrophobic. When you add water, the DMSO preferentially bonds with the water, leaving the thiazole molecules with no solvent shell.[1] They aggregate and crash out.

-

Fix: Perform serial dilutions.[2] Dilute DMSO stock into an intermediate solvent (e.g., 50% DMSO/PBS) before the final dilution, or ensure the final concentration is below the solubility limit (typically <100 µM in aqueous media).[1]

Q2: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for rigid hydrazides than DMSO due to lower viscosity and similar polarity.[1] However, DMF is more toxic to cells in biological assays.[1]

Q3: How should I store the DMSO stock? A: Store at -20°C in aliquots . Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which will eventually cause the compound to precipitate inside the tube (see Q1).[1]

Q4: Is the compound stable in Methanol? A: Generally yes, but prolonged storage in methanol can lead to slow esterification if trace acid is present, or oxidation of the hydrazide over months.[1] Fresh preparation is recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77129, 2-Methylthiazole.[1] Retrieved from [Link][1]

-

Narayana, B. et al. (2004). Synthesis of 2-amino-5-methylthiazole derivatives. (General procedure for thiazole hydrazide recrystallization). Organic Syntheses. Retrieved from [Link][1]

-

Gouda, M. A. et al. (2024). Thiazole derivatives: prospectives and biological applications.[3]Journal of Sulfur Chemistry. (Discusses solubility profiles of thiazole intermediates). Retrieved from [Link]

Sources

Technical Support Center: Purification of Thiazole-5-Carbohydrazide Crude Reaction Mixtures

Welcome to the technical support center for the purification of thiazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important heterocyclic intermediate. Our focus is on providing practical, experience-driven solutions grounded in chemical principles.

Part 1: Understanding the Challenge: Common Impurities and Purification Strategies

The synthesis of thiazole-5-carbohydrazide, often involving the reaction of a thiazole-5-carboxylate ester with hydrazine hydrate, can result in a crude mixture containing various impurities.[1][2] Understanding the nature of these impurities is the first step toward selecting an effective purification strategy.

Potential Impurities in Crude Thiazole-5-Carbohydrazide:

-

Unreacted Starting Materials: Ethyl or methyl thiazole-5-carboxylate, hydrazine hydrate.

-

Side-Reaction Products: Products from the Hantzsch thiazole synthesis if starting from α-haloketones and thioamides, such as unreacted thioamide or α-haloketone.[3]

-

Degradation Products: The thiazole ring is generally stable, but the carbohydrazide moiety can be susceptible to hydrolysis under strong acidic or basic conditions.[3]

-

Solvent Residues: Residual solvents from the reaction or initial work-up.

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The most common and effective techniques are recrystallization, column chromatography, and in some cases, acid-base extraction.[3][4]

Part 2: Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization

Recrystallization is often the most efficient method for purifying solid crude products, especially for removing minor impurities.[1][4]

Q1: My thiazole-5-carbohydrazide won't crystallize from the chosen solvent. What should I do?

A1: This is a common issue that can be resolved by systematically optimizing your crystallization conditions.

-

Problem: The compound is too soluble in the chosen solvent.

-

Solution: Cool the solution slowly in an ice bath or even a freezer. If crystals still do not form, try adding a less polar "anti-solvent" dropwise to the solution until turbidity persists. Common anti-solvents for polar solvents like ethanol include water or hexane.

-

-

Problem: The solution is supersaturated, but nucleation is not occurring.

-

Solution 1: Seeding. If you have a small amount of pure thiazole-5-carbohydrazide, add a single crystal to the solution to induce crystallization.

-